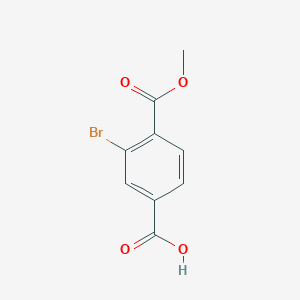

3-Bromo-4-(methoxycarbonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Methoxycarbonyl Benzoic Acid

Retrosynthetic Approaches and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Strategic Disconnections for Chemical Synthesis

For 3-Bromo-4-(methoxycarbonyl)benzoic acid, the primary strategic disconnections involve the carbon-bromine (C-Br) bond and the transformations of the carboxyl and methoxycarbonyl functional groups. The relationship between the substituents is key: the bromine atom is ortho to the methoxycarbonyl group and meta to the carboxylic acid.

A logical retrosynthetic step is the removal of the bromine atom via a C-Br disconnection. This disconnection points to an electrophilic aromatic substitution (EAS) reaction, specifically bromination, as the final step in the forward synthesis. This approach simplifies the target molecule to a precursor without the bromine substituent.

Another disconnection could involve the ester or carboxylic acid groups, but given the stability of these functional groups and their influence on the aromatic ring's reactivity, the C-Br disconnection is the most strategically sound approach.

Identification of Key Starting Materials and Intermediates

Based on the primary C-Br disconnection, the key intermediate is 4-(methoxycarbonyl)benzoic acid , also known as the monomethyl ester of terephthalic acid. This precursor contains the required carbon skeleton and the two oxygen-containing functional groups in the correct para relationship.

This intermediate can be conceptualized as being derived from terephthalic acid , a readily available bulk chemical. Selective mono-esterification of terephthalic acid would yield the necessary precursor. Alternatively, starting from a molecule like methyl 4-formylbenzoate and oxidizing the formyl group to a carboxylic acid is another potential, though more complex, route to the key intermediate.

Therefore, the most direct synthetic pathway involves the regioselective bromination of 4-(methoxycarbonyl)benzoic acid.

Direct Synthetic Routes

The forward synthesis of this compound is dominated by the direct bromination of a suitably substituted benzene (B151609) ring.

Regioselective Bromination of Substituted Benzoic Esters

The primary challenge in the synthesis is achieving the correct regiochemistry. The starting material, 4-(methoxycarbonyl)benzoic acid, has two deactivating, meta-directing groups. The carboxylic acid at position 1 directs incoming electrophiles to positions 3 and 5. The methoxycarbonyl group at position 4 directs incoming electrophiles to positions 2 and 6.

The position targeted for bromination is C-3. This position is meta to the carboxylic acid group and ortho to the methoxycarbonyl group. Since both groups are deactivating, the reaction requires forcing conditions. However, the directing effects are additive toward position 3 (and 5), making it the most likely site for electrophilic attack over position 2 (or 6).

The bromination of the aromatic ring proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction can be broken down into two main steps:

Attack of the Electrophile : The π-electron system of the benzene ring acts as a nucleophile, attacking a strong electrophile, typically Br⁺. This electrophile is generated in situ from a bromine source. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This step is fast and restores the aromaticity of the ring, yielding the final substituted product.

The electron-withdrawing nature of the carboxyl and methoxycarbonyl groups deactivates the ring towards this reaction by reducing its electron density and destabilizing the positive charge of the arenium ion intermediate.

To achieve successful bromination of the deactivated ring, specific reagents and conditions are necessary.

Brominating Agents : While elemental bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), other reagents are also employed. N-bromosuccinimide (NBS) is a common and convenient source for bromine in various reactions, including electrophilic substitution on electron-rich aromatic compounds. For deactivated rings, NBS may require an acid catalyst to enhance the electrophilicity of the bromine.

Reaction Conditions : The reaction conditions must be carefully controlled to ensure the desired product is formed with high yield and selectivity.

Catalyst : When using Br₂ on a deactivated ring, a Lewis acid catalyst is typically essential to polarize the Br-Br bond and generate a sufficiently powerful electrophile.

Solvent : Solvents such as glacial acetic acid are often used, as they can facilitate the reaction and help control the temperature.

Temperature : Due to the deactivated nature of the substrate, the reaction may require elevated temperatures to proceed at a reasonable rate. However, temperature must be controlled to prevent side reactions. A typical procedure might involve the gradual addition of the brominating agent at a moderate temperature (e.g., 20-60°C) followed by heating to a higher temperature (e.g., 70°C to reflux) to drive the reaction to completion.

The table below outlines typical variables in the optimization of this synthesis.

| Parameter | Reagent/Condition | Purpose |

| Bromine Source | Elemental Bromine (Br₂) | Provides the electrophile. |

| N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of electrophilic bromine. | |

| Catalyst | Iron(III) Chloride (FeCl₃) or Iron(III) Bromide (FeBr₃) | Lewis acid that polarizes the bromine source to create a stronger electrophile. |

| Solvent | Glacial Acetic Acid | A polar protic solvent that can mediate the reaction. |

| Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar solvent often used with NBS for radical reactions, but less common for EAS on deactivated rings. | |

| Temperature | 20°C - Reflux | Controlled to manage reaction rate and minimize byproducts. Deactivated rings often require heating. |

Esterification of Bromo-Substituted Benzoic Acids

The synthesis of esters from bromo-substituted benzoic acids is a fundamental transformation in organic chemistry, pivotal for creating intermediates used in pharmaceuticals and materials science. The esterification process involves the conversion of a carboxylic acid group (-COOH) into an ester group (-COOR), typically by reaction with an alcohol.

The formation of a methyl ester from a bromo-substituted benzoic acid, such as a precursor to this compound, can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. ontosight.aimasterorganicchemistry.com This is an equilibrium-driven reaction, and often a large excess of methanol is used to shift the equilibrium towards the product. masterorganicchemistry.com Alternative methods utilize coupling agents to activate the carboxylic acid, facilitating the reaction under milder conditions.

Common techniques for methyl ester formation are summarized below:

| Method | Reagents & Catalysts | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ or HCl (gas) or p-Toluenesulfonic acid (TsOH) masterorganicchemistry.comchemicalbook.comchegg.com | Reflux in excess methanol chegg.com | Low-cost reagents, suitable for large scale. google.com | Requires strong acid, equilibrium-limited, may not be suitable for sensitive substrates. |

| DCC/DMAP Coupling | Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) organic-chemistry.org | Room temperature in an anhydrous solvent like CH₂Cl₂ organic-chemistry.org | High yields, mild conditions, effective for sterically hindered acids. organic-chemistry.org | DCC is a known allergen, produces dicyclohexylurea byproduct which must be filtered. |

| N-Bromosuccinimide (NBS) Catalysis | Methanol, N-Bromosuccinimide (NBS) nih.gov | Neat (solventless), heated (e.g., 70°C) nih.gov | Metal-free, simple procedure, catalyst can be recycled. nih.gov | May require elevated temperatures and longer reaction times. |

| Thionyl Chloride | Methanol, Thionyl Chloride (SOCl₂) researchgate.net | Room temperature in methanol researchgate.net | Forms an acyl chloride intermediate, driving the reaction forward. | Thionyl chloride is corrosive and releases HCl gas. |

A typical laboratory procedure for Fischer esterification involves dissolving the bromo-benzoic acid in methanol, adding a catalytic amount of sulfuric acid, and heating the mixture to reflux for several hours. chegg.com The reaction progress is often monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, commonly by dissolving it in a solvent like diethyl ether and washing with water and a saturated sodium chloride solution to remove impurities before drying and concentrating. chemicalbook.com

The synthesis of this compound from a precursor like 3-bromoterephthalic acid presents a challenge of selectivity. Since the precursor has two carboxylic acid groups, a strategy must be employed to esterify only one of them. The two carboxyl groups are in different chemical environments due to the proximity of the electron-withdrawing bromine atom, which can influence their relative acidity and reactivity.

Several strategies can be employed for selective mono-esterification:

Exploiting Electronic and Steric Differences : The carboxylic acid group at the 4-position is para to the bromine atom, while the one at the 1-position is meta. These different electronic environments can lead to a difference in reactivity, which can be exploited under carefully controlled reaction conditions (e.g., using a stoichiometric amount of alcohol).

Use of Heterogeneous Catalysts : Bifunctional catalysts like alumina (B75360) have been reported to facilitate the selective monomethyl esterification of dicarboxylic acids. rsc.org The mechanism is believed to involve the selective adsorption of one carboxyl group onto the catalyst surface, leaving the other available for esterification. rsc.orgoup.com

Catalyst-Controlled Selectivity : Certain catalytic systems can selectively esterify one type of carboxylic acid in the presence of another. For instance, thionyl chloride in methanol has been shown to selectively esterify non-conjugated carboxyl groups in the presence of aromatic ones. researchgate.net This principle can be adapted to dicarboxylic acids where one group is more sterically or electronically accessible than the other.

These selective methods are crucial for avoiding the formation of the undesired diester byproduct and maximizing the yield of the target mono-ester compound.

Multi-Step Synthesis Pathways for Complex Analogues and Derivatives

The synthesis of this compound and its more complex derivatives often requires multi-step pathways involving a series of carefully planned chemical reactions. These routes allow for the precise installation of various functional groups onto the aromatic ring.

Building complex analogues of bromo-benzoic acids often starts from simpler, commercially available aromatic compounds. A sequence of functional group interconversions is strategically employed to construct the desired molecule. Key transformations include:

Nitration : The introduction of a nitro group (-NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. quora.com The nitro group is a powerful electron-withdrawing group and a key intermediate for forming an amino group.

Hydrogenation : The reduction of a nitro group to an amino group (-NH₂) is a common step. This can be accomplished using various methods, such as catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Diazotization and Sandmeyer Reaction : An amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be replaced by various substituents. For example, reaction with copper(I) bromide allows for the introduction of a bromine atom onto the ring. chemicalbook.com This is a valuable method for synthesizing bromo-aromatic compounds that are not accessible by direct bromination.

Hydrolysis : Ester or nitrile groups can be converted back to carboxylic acids through acid- or base-catalyzed hydrolysis. This step is often used at the end of a synthesis to unmask a carboxylic acid functionality that was protected as an ester during earlier steps. chemicalbook.comresearchgate.net

A representative multi-step synthesis for a complex bromo-benzoic acid derivative might follow the sequence outlined in the table below. chemicalbook.com

| Step | Transformation | Typical Reagents | Intermediate Functional Group |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro (-NO₂) |

| 2 | Hydrogenation | H₂, Pd/C | Amino (-NH₂) |

| 3 | Diazotization | NaNO₂, HCl | Diazonium salt (-N₂⁺Cl⁻) |

| 4 | Sandmeyer Reaction | CuBr | Bromo (-Br) |

| 5 | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic acid (-COOH) |

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. The goal is to develop a robust and reproducible process that consistently delivers a high-quality product.

Key considerations for industrial scale-up include:

Cost of Raw Materials : The economic viability of a process depends heavily on using inexpensive and readily available starting materials and reagents. google.com

Process Simplification : Reducing the number of synthesis steps, avoiding complex purification methods like chromatography, and designing one-pot reactions can significantly lower production costs and waste. google.comgoogle.com

Reaction Conditions : Mild reaction conditions (lower temperatures and pressures) are preferred as they require less energy and specialized equipment, enhancing safety and reducing costs. google.com

Solvent and Catalyst Choice : Solvents should be chosen based on safety, environmental impact, and ease of recovery and recycling. The use of toxic or difficult-to-handle solvents is discouraged. google.com Catalysts should be efficient, recyclable, and ideally, non-toxic.

Maximizing the yield and ensuring the purity of the final product are paramount in industrial synthesis. Several strategies are employed to achieve these goals:

Reaction Monitoring : Closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures that the reaction is stopped at the optimal time, preventing the formation of byproducts from over-reaction and maximizing the conversion of starting material. chemicalbook.com

Control of Reaction Parameters : Precise control over temperature, pressure, stirring rate, and the rate of reagent addition is crucial for reproducibility and minimizing side reactions.

Purification Methods : While chromatography is often avoided on a large scale, techniques like crystallization, distillation, and extraction are extensively used. researchgate.net A common purification protocol involves washing the crude product with aqueous solutions to remove inorganic salts and water-soluble impurities, followed by recrystallization from a suitable solvent to obtain a product of high purity. chemicalbook.comresearchgate.net

Byproduct Management : Understanding the potential side reactions and developing methods to either suppress their formation or easily remove the resulting byproducts is critical for achieving high purity. For instance, in the bromination of hydroxy-substituted benzoates, dibrominated byproducts can form, which must be controlled and separated. google.com

By optimizing these parameters, manufacturers can develop efficient, cost-effective, and scalable processes for the synthesis of this compound and its derivatives.

Industrial Scale-Up Considerations and Process Optimization

By-product Formation and Mitigation Strategies

In the synthesis of this compound, particularly through electrophilic aromatic substitution, the formation of by-products is a critical aspect that influences the purity and yield of the desired product. The primary side reaction of concern is over-bromination, leading to the formation of a dibromo by-product.

The starting material, 4-(methoxycarbonyl)benzoic acid, possesses two deactivating groups on the benzene ring: a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH₃). Both are meta-directing. However, the electrophilic substitution (bromination) occurs ortho to the methoxycarbonyl group and meta to the carboxylic acid group, yielding the desired 3-bromo product. This is due to the complex interplay of electronic and steric effects.

The most significant by-product in this synthesis is the dibromo-substituted compound, likely 3,5-dibromo-4-(methoxycarbonyl)benzoic acid. The presence of the first bromine atom further deactivates the ring, but under forcing reaction conditions (e.g., excess bromine, high temperatures, or prolonged reaction times), a second bromination can occur at the other position ortho to the methoxycarbonyl group.

Mitigation of By-product Formation

Several strategies can be employed to minimize the formation of the dibromo by-product and other impurities:

Control of Stoichiometry: The molar ratio of the brominating agent to the substrate is a crucial parameter. Using a stoichiometric amount or a slight excess of bromine can favor the formation of the monobrominated product.

Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of the reaction, reducing the rate of the second bromination.

Controlled Addition of Bromine: A slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring the second substitution.

Choice of Catalyst and Solvent: The nature of the Lewis acid catalyst and the solvent can influence the reactivity and selectivity. Milder reaction conditions are generally preferred.

Separation of Dibromo By-product

Despite careful control of the reaction conditions, the formation of some amount of the dibromo by-product is often unavoidable. Therefore, efficient purification methods are essential.

Recrystallization: This is a common technique used to purify the crude product. The difference in solubility between the desired this compound and the dibromo by-product in a suitable solvent system can be exploited for their separation.

Column Chromatography: For a more efficient separation, especially when the by-products are present in significant amounts or have similar solubilities, column chromatography is a valuable technique. Silica gel is a common stationary phase, and a suitable eluent system can be developed to separate the components based on their polarity. For instance, in the purification of similar brominated aromatic acids, column chromatography has been effectively used to separate mono- and di-brominated products.

| Entry | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Dibromo By-product (%) |

| 1 | 1.1 : 1 | 25 | 4 | 85 | 10 |

| 2 | 1.1 : 1 | 50 | 4 | 80 | 15 |

| 3 | 1.5 : 1 | 25 | 4 | 75 | 20 |

| 4 | 1.5 : 1 | 25 | 8 | 70 | 25 |

This hypothetical data demonstrates that an increase in the molar ratio of bromine and extended reaction times can lead to a higher percentage of the dibromo by-product, thus reducing the yield of the desired this compound.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Methoxycarbonyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-Bromo-4-(methoxycarbonyl)benzoic acid can be readily converted to a variety of esters and amides through several established synthetic protocols.

Esterification:

Esterification is a fundamental transformation of carboxylic acids. researchgate.net One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids with alcohols. nih.gov The reaction typically proceeds at elevated temperatures, and the choice of alcohol can be varied to introduce different ester groups. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Benzoic Acid | Methanol (B129727) | N-bromosuccinimide | Methyl Benzoate | nih.gov |

| Carboxylic Acids | Alcohols | Phosphoric Acid | Esters | organic-chemistry.org |

Amidation:

The synthesis of amides from carboxylic acids is a crucial reaction in organic and medicinal chemistry. Direct condensation of a carboxylic acid with an amine can be achieved using various coupling agents or catalysts. Boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acid with amines. sciepub.comresearchgate.net Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov The choice of amine can be broad, allowing for the synthesis of a diverse range of amide derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Benzoic Acid | Aniline | TiCl₄, Pyridine (B92270) | N-phenylbenzamide | nih.gov |

| Benzoic Acid | Benzylamine | Boric Acid | N-benzylbenzamide | sciepub.com |

Reduction and Decarboxylation Pathways

The carboxylic acid group can also undergo reduction to an alcohol or be removed entirely through decarboxylation.

Reduction:

The reduction of carboxylic acids to primary alcohols requires potent reducing agents. Borane (BH₃), often used as a solution in tetrahydrofuran (THF), is a highly effective reagent for the reduction of both aliphatic and aromatic carboxylic acids. researchgate.net The reaction proceeds rapidly and quantitatively under mild conditions. researchgate.net

Decarboxylation:

Decarboxylation, the removal of a carboxyl group as carbon dioxide, typically requires harsh conditions for simple benzoic acids. nih.gov However, recent advances have enabled milder decarboxylation methods. For instance, visible light-mediated photoredox catalysis can facilitate the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org This method has been shown to be effective for ortho-substituted benzoic acids and tolerates a range of functional groups. rsc.org The decarboxylation of substituted benzoic acids is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net

Reactions Involving the Methyl Ester Functionality

The methyl ester group of this compound offers another handle for chemical modification, primarily through reactions that involve the cleavage of the ester bond.

Hydrolysis and Transesterification

Hydrolysis:

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, often referred to as saponification, is a common method for cleaving methyl esters. thieme-connect.de This process typically involves treatment with an alkali metal hydroxide, such as lithium hydroxide, in a mixture of solvents like THF, methanol, and water. thieme-connect.de

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, the transesterification of methyl esters with various alcohols can be achieved under basic conditions, often using the corresponding alkoxide as a catalyst. researchgate.net The use of the alcohol reactant as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com N-heterocyclic carbenes have also been reported as effective organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Methyl Ester | Ethanol | Sodium Ethoxide | Ethyl Ester | masterorganicchemistry.com |

| Methyl Benzoate | Various Alcohols | LiHMDS | Corresponding Esters | researchgate.net |

Nucleophilic Attack and Ester Cleavage

The carbonyl carbon of the methyl ester is electrophilic and can be attacked by strong nucleophiles. While this can lead to various transformations, a common and synthetically useful reaction is the cleavage of the methyl ester to the corresponding carboxylic acid under non-hydrolytic conditions. For example, aluminum powder and iodine in anhydrous acetonitrile can mediate the cleavage of alkyl carboxylates. organic-chemistry.org This method offers an alternative to traditional hydrolysis, particularly when other functional groups in the molecule are sensitive to aqueous acid or base.

Reactivity of the Aryl Bromide Position

The aryl bromide functionality is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The presence of both an electron-withdrawing carboxylic acid and a methyl ester group can influence the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. tcichemicals.comnih.gov Aryl bromides are common substrates for this reaction. The reaction of 3-bromobenzoic acid derivatives with boronic acids in the presence of a palladium catalyst and a base can lead to the formation of biphenyl compounds. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. tcichemicals.comnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org This reaction is a versatile method for the synthesis of aryl amines from aryl bromides. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized for specific substrates. nih.govchemrxiv.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Aryl bromides are effective coupling partners in this reaction. nih.gov The reaction is typically carried out in the presence of a base and a palladium catalyst, and various phosphine ligands can be used to modulate the catalyst's activity and selectivity. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple aryl bromides, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org The carboxylic acid and methoxycarbonyl groups on this compound are electron-withdrawing, which could potentially facilitate SNAr reactions with strong nucleophiles under certain conditions. chemistrysteps.comscience.gov The success of such reactions depends on the nature of the nucleophile and the reaction conditions. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for derivatization at the C-Br bond.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organohalide with an organoboron compound. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar compounds, such as 3-bromobenzoic acid, provides a strong indication of its expected behavior. For instance, the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids, catalyzed by palladium complexes, proceeds with good to excellent yields. It is anticipated that this compound would undergo similar transformations to yield a variety of substituted biphenyl compounds, which are important motifs in pharmaceuticals and materials science.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the aromatic ring. The presence of the electron-withdrawing groups on the phenyl ring of this compound is expected to facilitate the oxidative addition of the palladium catalyst, a key step in the Heck catalytic cycle. This would allow for the synthesis of various stilbene and cinnamic acid derivatives, which are known for their optical and electronic properties.

Sonogashira Coupling: This coupling reaction involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne. This methodology would enable the introduction of acetylenic moieties onto the 3-position of the benzoic acid derivative. Aryl alkynes are valuable precursors for the synthesis of more complex molecules and are also of interest for their potential applications in materials science, including conjugated polymers and nonlinear optical materials.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. The application of the Buchwald-Hartwig amination to this compound would allow for the synthesis of a wide range of N-aryl anthranilic acid derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Expected Product Type | Potential Applications |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Substituted biphenyls | Pharmaceuticals, Liquid crystals, Organic light-emitting diodes (OLEDs) |

| Heck | Alkene | Stilbenes, Cinnamic acid derivatives | Optical brighteners, Scintillators, Organic conductors |

| Sonogashira | Terminal alkyne | Aryl alkynes | Conjugated polymers, Nonlinear optical materials, Pharmaceutical intermediates |

| Buchwald-Hartwig | Amine | N-aryl anthranilic acid derivatives | Pharmaceuticals, Agrochemicals, Dyes |

Nucleophilic Aromatic Substitution

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) by the presence of the strongly electron-withdrawing methoxycarbonyl group in the para position and the carboxylic acid group in the meta position. This activation facilitates the attack of nucleophiles on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex intermediate, which then expels the bromide ion to yield the substituted product.

Common nucleophiles that could be employed in SNA reactions with this substrate include alkoxides, phenoxides, and amines. For example, reaction with sodium methoxide would be expected to yield 3-methoxy-4-(methoxycarbonyl)benzoic acid. The reactivity in SNA reactions is highly dependent on the nature of the nucleophile and the reaction conditions, such as solvent and temperature. The presence of two activating groups makes this compound a more reactive substrate for SNA than simple bromobenzene.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the transformation of aryl halides into organometallic reagents, which can then be reacted with a variety of electrophiles. This reaction typically involves the treatment of the aryl halide with an organolithium or Grignard reagent at low temperatures.

For this compound, the acidic proton of the carboxylic acid group would first be deprotonated by the organometallic reagent. Subsequently, the halogen-metal exchange would occur at the C-Br bond, generating an aryllithium or aryl Grignard species. This in-situ generated organometallic intermediate can then be quenched with various electrophiles, such as carbon dioxide (to give a dicarboxylic acid), aldehydes or ketones (to give alcohols), or esters (to give ketones). This two-step sequence allows for the introduction of a wide range of functional groups at the 3-position, offering a complementary approach to palladium-catalyzed cross-coupling reactions.

Table 2: Potential Halogen-Metal Exchange Reactions and Subsequent Quenching

| Reagent | Intermediate | Electrophile | Final Product Type |

|---|---|---|---|

| n-Butyllithium | Aryllithium | CO2 | Isophthalic acid derivative |

| n-Butyllithium | Aryllithium | Aldehyde/Ketone | Hydroxy-substituted benzoic acid |

Site-Specific Derivatization for Functional Material Development

The ability to selectively functionalize this compound at the bromine position, while leaving the carboxylic acid and methyl ester groups intact or available for subsequent transformations, makes it a highly attractive building block for the synthesis of functional materials.

Derivatives of this compound can be envisioned as monomers for the synthesis of novel polymers. For example, Suzuki-Miyaura coupling could be used to create biphenyl-containing monomers that, upon polymerization, could lead to conjugated polymers with interesting electronic and optical properties for applications in organic electronics. Similarly, the carboxylic acid and ester functionalities provide handles for incorporation into polyesters or polyamides, where the nature of the substituent at the 3-position, introduced via the aforementioned reactions, can be used to tune the material's properties.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromobenzoic acid |

| 3-methoxy-4-(methoxycarbonyl)benzoic acid |

| bromobenzene |

| n-Butyllithium |

| Isopropylmagnesium chloride |

Structural Elucidation and Solid State Characteristics of 3 Bromo 4 Methoxycarbonyl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of 3-Bromo-4-(methoxycarbonyl)benzoic acid, with each technique providing unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear in the typical downfield region (δ 7.5-8.5 ppm) and will exhibit a specific splitting pattern due to their coupling relationships. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The methyl group of the methoxycarbonyl function will present as a sharp singlet, typically around δ 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will be the most downfield shifted, typically appearing in the δ 165-170 ppm range. The six aromatic carbons will resonate between δ 120-140 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The methyl carbon of the ester group will appear furthest upfield, generally around δ 52 ppm.

| ¹H NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.5 |

| Methoxy-H (-OCH₃) | ~3.9 |

| ¹³C NMR Predicted Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) Acid | 165 - 170 |

| Carbonyl (C=O) Ester | 164 - 168 |

| Aromatic C-Br | ~125 |

| Aromatic C-H & C-C | 120 - 140 |

| Methoxy C (-OCH₃) | ~52 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this compound include:

O-H Stretch: A very broad absorption band characteristic of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. spectroscopyonline.com

C-H Stretch (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹. spectroscopyonline.com

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid carbonyl typically appears around 1680-1710 cm⁻¹ due to conjugation and hydrogen bonding. spectroscopyonline.com The ester carbonyl absorbs at a higher frequency, generally in the 1720-1740 cm⁻¹ range.

C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acid and ester groups are found in the 1200-1320 cm⁻¹ region. spectroscopyonline.com

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Spectroscopy Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

| C-H (Aromatic) | 3000 - 3100 | IR, Raman |

| C=O (Carboxylic Acid) | 1680 - 1710 | IR, Raman |

| C=O (Ester) | 1720 - 1740 | IR, Raman |

| C-O (Acid and Ester) | 1200 - 1320 | IR |

| C-Br | 500 - 600 | IR |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₉H₇BrO₄) is 257.95276 Da. uni.lu The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 258.96004 |

| [M+Na]⁺ | 280.94198 |

| [M-H]⁻ | 256.94548 |

| [M+K]⁺ | 296.91592 |

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and the non-covalent interactions that govern crystal packing.

Determination of Molecular Conformation and Packing Arrangements

While a specific, publicly documented crystal structure for this compound was not identified, its conformation can be inferred from related structures. The molecule is expected to be largely planar, although steric hindrance between the adjacent bromo and methoxycarbonyl substituents at positions 3 and 4 may cause the ester group to twist slightly out of the plane of the benzene (B151609) ring.

The dominant packing motif for benzoic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers then arrange into a stable three-dimensional network.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound is dictated by a variety of intermolecular forces.

Hydrogen Bonding: As mentioned, the primary and strongest intermolecular interaction is the O-H···O hydrogen bonding that leads to the formation of carboxylic acid dimers. researchgate.net Weaker C-H···O interactions may also contribute to the stability of the crystal lattice, linking the dimers together. nih.gov

π-π Stacking: The planar aromatic rings of the benzoic acid molecules can interact through π-π stacking. nih.gov In substituted benzoic acids, these interactions often manifest as slipped-parallel arrangements, where the rings are offset from one another to minimize electrostatic repulsion and maximize attractive dispersion forces. This type of interaction contributes significantly to the cohesion of the crystal structure.

Studies on Polymorphism and Cocrystallization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for crystalline materials. However, specific studies dedicated to identifying or characterizing different polymorphic forms of this compound are not readily found in peer-reviewed literature. The potential for polymorphism exists due to the molecule's conformational flexibility, particularly rotation around the C-C and C-O single bonds.

Cocrystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice. There are no specific published reports on the cocrystals of this compound. Hypothetically, suitable coformers for this molecule could be selected based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the carboxylic acid or methoxycarbonyl groups. The successful formation of cocrystals would depend on the relative strength of the interactions between like molecules versus the interactions between the two different molecules in the crystal lattice.

Design of Supramolecular Synthons

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. For this compound, the primary functional groups available for forming supramolecular synthons are the carboxylic acid and the methoxycarbonyl groups.

The carboxylic acid group is well-known to form a robust and common supramolecular homosynthon: the carboxylic acid dimer, which is a cyclic motif involving two molecules linked by two O-H···O hydrogen bonds. This is a highly probable synthon in the crystal structure of the pure compound. Additionally, the carboxylic acid can act as a hydrogen bond donor to the carbonyl oxygen of the methoxycarbonyl group of a neighboring molecule, leading to a catemer or chain-like supramolecular heterosynthon. The presence of the bromine atom could also lead to halogen bonding interactions (C-Br···O), which can play a significant role in directing the crystal packing.

The design of cocrystals would involve selecting coformers that can form predictable supramolecular heterosynthons with this compound. For instance, a coformer with a pyridine (B92270) group could form a robust O-H···N hydrogen bond with the carboxylic acid.

| Potential Supramolecular Synthon | Interacting Groups | Interaction Type |

| Carboxylic Acid Dimer | -COOH with -COOH | O-H···O Hydrogen Bond |

| Carboxylic Acid - Ester Catemer | -COOH with -C=O(OCH3) | O-H···O Hydrogen Bond |

| Halogen Bond | C-Br with O=C | C-Br···O Halogen Bond |

Vibrational Analysis and Conformational Landscapes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insight into the bonding and structure of a molecule. While a detailed experimental and computational vibrational analysis specifically for this compound is not available, the expected vibrational modes can be predicted based on the functional groups present.

A key aspect of the molecule's behavior is its conformational landscape, which describes the relative energies of its different spatial arrangements. The primary degrees of conformational freedom are the rotation around the C-COOH and C-COOCH3 bonds. The orientation of the carboxylic acid and methoxycarbonyl groups relative to the benzene ring will define the stable conformers. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to calculate the potential energy surface and identify the low-energy conformers. The relative populations of these conformers would be governed by the Boltzmann distribution.

The vibrational frequencies of these different conformers would be slightly different, and in a bulk sample, the observed spectrum would be a population-weighted average of the spectra of the individual conformers.

Table of Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (methyl) | Methoxycarbonyl | 2990 - 2850 |

| C=O Stretch (carboxylic acid) | Carboxylic Acid | 1710 - 1680 |

| C=O Stretch (ester) | Methoxycarbonyl | 1730 - 1715 |

| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| C-O Stretch | Carboxylic Acid / Ester | 1320 - 1210 |

| C-Br Stretch | Bromo-substituted Ring | 700 - 500 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons in molecules and predict a wide array of chemical phenomena.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of molecules due to its favorable balance of accuracy and computational cost. For 3-Bromo-4-(methoxycarbonyl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on substituted benzoic acids have demonstrated that DFT methods can accurately predict the effects of substituents on the molecular geometry and electronic distribution. mdpi.comnih.gov For instance, the presence of the electron-withdrawing bromine atom and methoxycarbonyl group is expected to influence the geometry of the benzene (B151609) ring and the carboxylic acid group.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.91 | |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 |

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for predicting molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energies and properties. These methods can be employed to calculate properties such as dipole moment, polarizability, and vibrational frequencies for this compound. Such calculations on related molecules have been shown to be in good agreement with experimental data. banglajol.info

Prediction of Chemical Reactivity and Selectivity Profiles

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic properties, it is possible to identify the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)

Based on the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. banglajol.infosemanticscholar.org Chemical hardness (η) is a measure of the resistance to a change in electron distribution, and it is related to the HOMO-LUMO gap. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These descriptors provide a quantitative measure of the reactivity of this compound.

Table 3: Representative Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.54 |

Condensed Fukui Functions for Reactive Site Identification

The Fukui function is a powerful tool within DFT for identifying the most reactive sites in a molecule. mdpi.comnih.govresearchgate.net The condensed Fukui function simplifies this by assigning a value to each atom, indicating its susceptibility to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. wikipedia.orgscm.com For this compound, these calculations would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the oxygen atoms of the carboxyl and methoxycarbonyl groups, as well as the bromine atom, could be sites for electrophilic interaction. The aromatic ring would also exhibit specific sites prone to electrophilic or nucleophilic attack, influenced by the directing effects of the substituents.

Table 4: Representative Condensed Fukui Functions for Selected Atoms (Illustrative)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Carbonyl C (acid) | 0.15 | 0.05 |

| Carbonyl C (ester) | 0.12 | 0.04 |

| Aromatic C-Br | 0.08 | 0.09 |

| Aromatic C-COOH | 0.06 | 0.07 |

Solvent Effects and Reaction Pathway Modeling

Computational modeling of chemical systems provides profound insights into the behavior of molecules under various conditions. For a compound like this compound, understanding its interactions with solvents and its potential reaction pathways is crucial for predicting its chemical reactivity and designing synthetic routes.

Solvent Effects

The surrounding solvent medium can significantly influence the geometric and electronic properties of a solute molecule, thereby affecting its stability, reactivity, and spectroscopic characteristics. researchgate.net Theoretical chemistry offers robust models to simulate these effects. One of the widely used approaches is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. ucl.ac.uk This method allows for the calculation of molecular properties in the presence of a solvent, providing a more realistic representation of the molecule's behavior in solution.

For instance, a Density Functional Theory (DFT) study on the related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, demonstrated that solvation alters the values of key reactivity descriptors. acs.org Parameters such as ionization energy, hardness, and electrophilicity, which are used to predict the reactivity of a molecule, are modified by the solvent's presence. acs.org This is because the solvent can stabilize or destabilize the frontier molecular orbitals (HOMO and LUMO) of the solute, thereby changing the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and kinetic stability. acs.org

The influence of a solvent on a molecule's properties can be observed in the changes in its calculated energetic and electronic parameters. The table below illustrates how key quantum chemical descriptors for a similar compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, are affected by a solvent model.

| Parameter | Gas Phase (Calculated) | In Solvent (Calculated) |

| HOMO Energy (eV) | -7.21 | -7.15 |

| LUMO Energy (eV) | -1.93 | -2.01 |

| Energy Gap (eV) | 5.28 | 5.14 |

| Ionization Potential (eV) | 7.21 | 7.15 |

| Electron Affinity (eV) | 1.93 | 2.01 |

| Hardness (η) | 2.64 | 2.57 |

| Electronegativity (χ) | 4.57 | 4.58 |

| Electrophilicity Index (ω) | 3.95 | 4.08 |

This data is based on the theoretical study of 4-Bromo-3-(methoxymethoxy) benzoic acid and serves as an illustrative example. acs.org

Reaction Pathway Modeling

Theoretical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the most plausible pathways, including the structures of transition states and intermediates. nih.gov For substituted benzoic acids, these studies can shed light on reactions such as electrophilic aromatic substitution, nucleophilic attack, or reactions involving the carboxylic acid group. wikipedia.orgacs.org

The process of modeling a reaction pathway typically involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This transition state structure represents the highest energy barrier of the reaction.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis traces the reaction path from the transition state down to the reactants and products, verifying that the identified transition state correctly connects the intended species. nih.gov

For example, a computational study on the reaction of benzoic acid with various radicals in the atmosphere utilized DFT to calculate the geometry of reactants, transition states, intermediates, and products. nih.gov Such studies provide detailed mechanistic insights and kinetic data that are often difficult to obtain through experimental means alone.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching and frequency conversion. researchgate.net Organic molecules, particularly those with extensive π-conjugated systems and electron-donating and electron-withdrawing groups, are of significant interest for NLO applications due to their large nonlinear responses and the tunability of their properties through molecular engineering. researchgate.net

Computational quantum chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules. By calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), it is possible to screen for promising NLO candidates before undertaking their synthesis. researchgate.net

The key NLO parameters are:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects. Molecules with large β values are sought after for applications like second-harmonic generation.

The presence of a bromo group, which is an electron-withdrawing substituent, can enhance the molecular first-order hyperpolarizability and favor an acentric crystal structure, which is beneficial for second-order NLO effects. nih.gov For this compound, the interplay between the electron-withdrawing bromo and carboxylic acid groups and the π-system of the benzene ring could lead to interesting NLO properties.

A theoretical investigation into the related 4-Bromo-3-(methoxymethoxy) benzoic acid provides an example of how these properties are computed. The calculated values for its NLO parameters are presented in the table below.

| NLO Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.55 |

| Mean Polarizability (α) (esu) | 1.89 x 10⁻²³ |

| First-Order Hyperpolarizability (β) (esu) | 1.19 x 10⁻³⁰ |

This data is based on the theoretical study of 4-Bromo-3-(methoxymethoxy) benzoic acid and serves as an illustrative example. acs.org

These calculated values can be compared to those of standard NLO materials, like urea, to gauge the potential of a new compound. mdpi.com Such computational screening is a vital first step in the rational design of new, efficient organic NLO materials.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid be optimized to minimize byproduct formation?

- Methodological Answer : Optimize reaction conditions by controlling temperature and stoichiometry. For bromination, use FeCl₃ as a catalyst under inert atmosphere to enhance regioselectivity . Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC can isolate the target compound from brominated or esterification byproducts. Monitor reaction progress with TLC or in-situ FTIR to track carbonyl group formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the methoxycarbonyl and bromine substituents. The deshielded carbonyl carbon (C=O) appears at ~165–170 ppm in C NMR .

- IR Spectroscopy : Identify ester (C=O stretch at ~1720 cm) and carboxylic acid (broad O-H stretch at ~2500–3300 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 259.04 g/mol) and isotopic patterns from bromine .

Q. What are the recommended purification strategies for this compound given its solubility profile?

- Methodological Answer : Due to moderate polarity, use gradient recrystallization in dichloromethane/hexane or ethyl acetate/water. For trace impurities, employ silica gel column chromatography with a 3:1 hexane/ethyl acetate eluent. Solubility in DMSO or DMF facilitates HPLC purification (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, such as the bromine atom’s susceptibility to substitution. Vibrational frequency calculations correlate with experimental IR/Raman data to validate molecular geometry . Use software like Gaussian or ORCA for simulations .

Q. How to resolve contradictions in crystallographic data obtained from different refinement software?

- Methodological Answer : Cross-validate data using SHELXL (for high-resolution small-molecule refinement) and Olex2. Compare residual factors (R1/wR2) and electron density maps. If discrepancies arise, re-examine data collection parameters (e.g., crystal decay, twinning). For macromolecular applications, refine against high-resolution data (<1.2 Å) using SHELXPRO .

Q. What mechanistic insights explain the regioselectivity of bromination in the parent benzoic acid derivative?

- Methodological Answer : The methoxycarbonyl group acts as a meta-directing electron-withdrawing group, favoring bromination at the 3-position. Competitive pathways can be studied via Hammett plots or deuterium isotope effects. Compare with analogs (e.g., 3-Bromo-4-chlorobenzoic acid) to assess electronic vs. steric influences .

Q. How to design a multi-step synthesis route using this compound as an intermediate for bioactive molecules?

- Methodological Answer :

- Step 1 : Couple the carboxylic acid with an amine via EDC/HOBt activation to form amides.

- Step 2 : Perform Suzuki-Miyaura cross-coupling on the bromine substituent using Pd catalysts to introduce aryl/heteroaryl groups.

- Step 3 : Evaluate bioactivity (e.g., enzyme inhibition) in derivatives. Reference protocols for similar intermediates in Alzheimer’s drug research .

Q. How does the methoxycarbonyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group deactivates the ring, reducing NAS rates. However, bromine’s leaving group ability allows substitution under harsh conditions (e.g., CuI/EtOH at 120°C). Compare with 4-(methoxycarbonyl)benzoic acid derivatives lacking bromine to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.